molecular formula C13H19FeN-6 B13778099 cyclopenta-1,3-diene;cyclopentane;N,N-dimethylmethanamine;iron

cyclopenta-1,3-diene;cyclopentane;N,N-dimethylmethanamine;iron

Cat. No.: B13778099
M. Wt: 245.14 g/mol
InChI Key: MMVPGTNDTJNTMO-UHFFFAOYSA-N
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Description

N,N-Dimethylaminomethylferrocene: is a derivative of ferrocene, characterized by the presence of a dimethylaminomethyl group attached to one of the cyclopentadienyl rings. This compound is known for its air-stable, dark-orange syrupy appearance and its solubility in common organic solvents .

Preparation Methods

Synthetic Routes and Reaction Conditions: N,N-Dimethylaminomethylferrocene is typically synthesized by reacting ferrocene with formaldehyde and dimethylamine. The reaction proceeds as follows :

(C5H5)2Fe+CH2O+HN(CH3)2(C5H5)Fe(C5H4CH2N(CH3)2)+H2O(C_5H_5)_2Fe + CH_2O + HN(CH_3)_2 \rightarrow (C_5H_5)Fe(C_5H_4CH_2N(CH_3)_2) + H_2O (C5​H5​)2​Fe+CH2​O+HN(CH3​)2​→(C5​H5​)Fe(C5​H4​CH2​N(CH3​)2​)+H2​O

This reaction is carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the synthesis involves the use of a three-necked round-bottomed flask equipped with a condenser, a nitrogen inlet, and a mechanical stirrer. The reaction mixture is heated on a steam bath under a slow stream of nitrogen for several hours. The resulting solution is then processed to isolate the N,N-Dimethylaminomethylferrocene .

Chemical Reactions Analysis

Types of Reactions: N,N-Dimethylaminomethylferrocene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ferrocene derivatives with different oxidation states .

Mechanism of Action

The mechanism by which N,N-Dimethylaminomethylferrocene exerts its effects involves its ability to participate in redox reactions. The ferrocene core can undergo reversible oxidation and reduction, making it useful in electron transfer processes. The dimethylaminomethyl group can also interact with various molecular targets, enhancing the compound’s reactivity and versatility .

Comparison with Similar Compounds

Uniqueness: N,N-Dimethylaminomethylferrocene is unique due to the presence of the dimethylaminomethyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications requiring specific redox behavior and ligand properties .

Properties

Molecular Formula

C13H19FeN-6

Molecular Weight

245.14 g/mol

IUPAC Name

cyclopenta-1,3-diene;cyclopentane;N,N-dimethylmethanamine;iron

InChI

InChI=1S/2C5H5.C3H9N.Fe/c2*1-2-4-5-3-1;1-4(2)3;/h2*1-5H;1-3H3;/q-5;-1;;

InChI Key

MMVPGTNDTJNTMO-UHFFFAOYSA-N

Canonical SMILES

CN(C)C.[CH-]1[CH-][CH-][CH-][CH-]1.[CH-]1C=CC=C1.[Fe]

Origin of Product

United States

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